molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline

Cat. No.: B2584303
CAS No.: 927976-82-7
M. Wt: 247.386
InChI Key: JRZFNDSCZVTJGQ-UHFFFAOYSA-N
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Description

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to exhibit a wide variety of interesting biochemical and pharmacological properties . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Piperidine derivatives have been reported to exhibit effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s important to consider any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s crucial to consider any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It’s important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline involves multiple steps, including the functionalization of unsaturated intermediates. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization and amination of suitable precursors .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFNDSCZVTJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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